molecular formula C6H4ClNO3 B026993 4-Chloro-6-nitrosoresorcinol-13C6 CAS No. 953390-33-5

4-Chloro-6-nitrosoresorcinol-13C6

Cat. No.: B026993
CAS No.: 953390-33-5
M. Wt: 179.51 g/mol
InChI Key: JVTXZVVELSONAM-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Chloro-6-nitrosoresorcinol-13C6 can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-nitrosoresorcinol-13C6 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitrosoresorcinol-13C6 involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in studying metabolic and enzymatic reactions.

Comparison with Similar Compounds

4-Chloro-6-nitrosoresorcinol-13C6 can be compared with other similar compounds, such as:

    4-Chloro-6-nitrosoresorcinol: The non-labeled version of the compound, which lacks the carbon-13 isotopes.

    4-Chloro-6-nitroresorcinol: A compound where the nitroso group is oxidized to a nitro group.

    4-Amino-6-chlororesorcinol: A compound where the nitroso group is reduced to an amino group.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .

Properties

IUPAC Name

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475497
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-33-5
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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